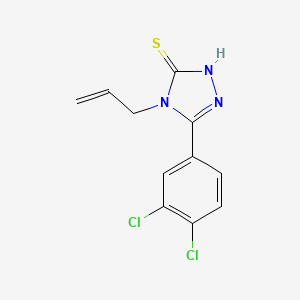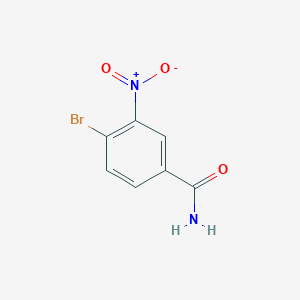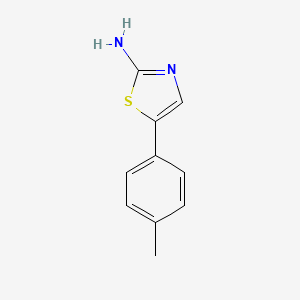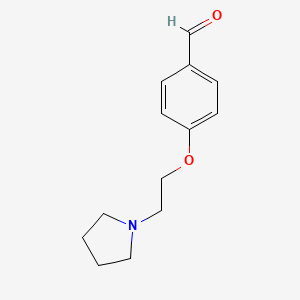
4-(2-吡咯烷-1-基乙氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, involves a high-yield, rapid method that starts from commercially available terephthalaldehyde. The process includes acetal reaction, nucleophilic reaction, and hydrolysis reaction, culminating in a total yield of up to 68.9%. This synthetic pathway highlights the compound's significance as a precursor for anticancer drug development (Zhang et al., 2018).
Molecular Structure Analysis
A study by Zhou et al. (2023) on benzohydrazones derived from 4-pyridinecarboxaldehyde provided insights into the structural characteristics of related compounds. These compounds were characterized using NMR, IR spectroscopy, and X-ray diffraction, offering a foundation for understanding the molecular structure of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde derivatives and their potential antibacterial activity (Zhou et al., 2023).
Chemical Reactions and Properties
The compound engages in various chemical reactions, including condensation and Diels–Alder reactions, demonstrating its versatility in synthetic chemistry. For instance, its analogues participate in unusual tandem sequences of oxa Diels–Alder reactions, showcasing the compound's reactivity and the potential for creating diverse molecular structures (Khatri & Samant, 2015).
Physical Properties Analysis
The physical properties of compounds related to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, such as molecular packing and intermolecular interactions, significantly affect their solid-state properties and, by extension, their applicability in various fields, including materials science and drug development (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards oxidation and participation in complex formation, are crucial for the compound's utility in synthesizing target molecules. For example, its derivatives have shown electrocatalytic activity for oxidation reactions, highlighting their potential in catalysis and organic synthesis (Yi et al., 2015).
科学研究应用
合成和抗癌应用
4-(吡咯烷-1-基甲基)苯甲醛,与 4-(2-吡咯烷-1-基乙氧基)苯甲醛相关的化合物,已被确定为合成小分子抗癌药物的关键中间体。它通过一系列反应从市售对苯二甲醛合成,包括缩醛反应、亲核反应和水解,总收率高达 68.9%。该化合物已被用于设计充当小分子抑制剂的各种衍生物,在抗癌药物研究中发挥重要作用,特别是对于乳腺癌、淋巴瘤和结肠癌 (Zhang, Cao, Xu, & Wang, 2018)。
立体化学和构象研究
在一项专注于立体化学和构象的研究中,苯甲醛被添加到吡咯烷烯胺中,形成不稳定的酮,然后还原为稳定的醇。这些产物的立体化学使用 X 射线衍射和其他光谱方法进行验证,强调了该化合物在理解有机化学中的立体化学动力学方面的重要性 (Neszmélyi et al., 1991)。
不对称合成
在不对称合成领域,使用与吡咯烷相关的的手性配体,研究了溶剂对丁基锂对苯甲醛的非对映面区分加成反应的影响。这项研究实现了很高的旋光纯度,表明吡咯烷衍生物在手性催化和不对称合成中的潜力 (SoaiKenso & MukaiyamaTeruaki, 1978)。
电化学应用
一项关于含有 TEMPO 侧链的吡咯电化学聚合的研究证明了其对苯甲醇氧化的电催化活性很高。这项研究提供了对吡咯烷衍生物在电化学中的应用的见解,特别是在催化和电化学转化中 (Lu et al., 2014)。
光物理性质
合成了另一种衍生物 4-(9'-己基咔唑-3'-基)苯甲醛,以研究其热、电化学和光学性质。该研究强调了电子受体和 pi 间隔单元在施加分子内电荷转移 (ICT) 特性中的重要性,这对于开发用于电子和光子应用的材料至关重要 (Altinolcek et al., 2021)。
未来方向
The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
属性
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRNOYMGEXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359631 | |
| Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde | |
CAS RN |
26116-47-2 | |
| Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

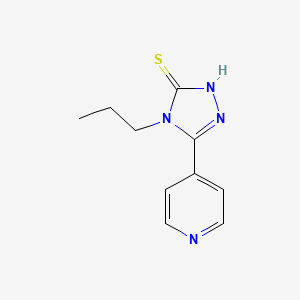
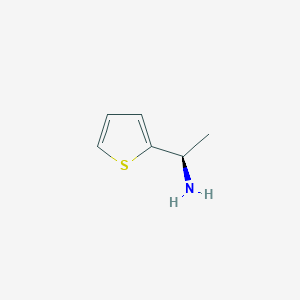
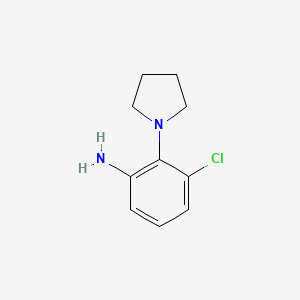

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
